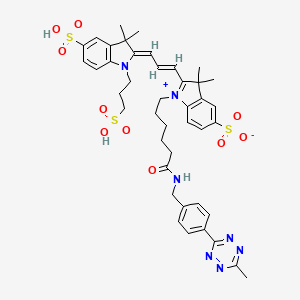

Sulfo-Cy3-Methyltetrazine

CAS No.:

Cat. No.: VC16482418

Molecular Formula: C42H49N7O10S3

Molecular Weight: 908.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H49N7O10S3 |

|---|---|

| Molecular Weight | 908.1 g/mol |

| IUPAC Name | 2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |

| Standard InChI | InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) |

| Standard InChI Key | OZCFOARLJNJDKW-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |

| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |

Introduction

Chemical and Structural Characteristics of Sulfo-Cy3-Methyltetrazine

Molecular Composition and Stability

Sulfo-Cy3-Methyltetrazine (CAS 1801924-47-9) has the molecular formula C₄₂H₄₉N₇O₁₀S₃ and a molecular weight of 908.07 g/mol . Its structure integrates a sulfo-Cyanine3 fluorophore with a methyltetrazine moiety, ensuring solubility in aqueous environments while maintaining reactivity. The sulfonate groups enhance hydrophilicity, reducing aggregation in biological media .

The methyltetrazine group confers exceptional stability at physiological pH (7.0–7.5), with a half-life exceeding 48 hours in phosphate-buffered saline . This stability is critical for applications requiring prolonged incubation, such as in vivo imaging.

Spectral Properties

The compound exhibits a sharp absorption peak at 553 nm (ε = 162,000 L·mol⁻¹·cm⁻¹) and emission at 566 nm, with a Stokes shift of 13 nm . These properties minimize self-quenching and enable multiplexing with dyes like fluorescein and Alexa Fluor 488. Photostability assessments reveal less than 10% signal loss after 30 minutes of continuous illumination at 540 nm .

Table 1: Key Spectral Parameters of Sulfo-Cy3-Methyltetrazine

| Parameter | Value |

|---|---|

| Absorption Maximum (λₐbₛ) | 553 nm |

| Emission Maximum (λₑₘ) | 566 nm |

| Molar Extinction Coefficient (ε) | 162,000 L·mol⁻¹·cm⁻¹ |

| Quantum Yield (Φ) | 0.28 |

| Stokes Shift | 13 nm |

Synthesis and Purification Strategies

Synthetic Routes

The synthesis of Sulfo-Cy3-Methyltetrazine involves modular conjugation of sulfo-Cyanine3 NHS ester with a methyltetrazine-amine derivative. As detailed in , a two-step procedure is employed:

-

Activation of Sulfo-Cyanine3: The NHS ester is prepared by reacting sulfo-Cyanine3 carboxylate with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF).

-

Tetrazine Coupling: The activated ester reacts with 3-(4-aminobenzyl)-6-methyl-1,2,4,5-tetrazine in a 1.3:1 molar ratio, yielding the final product after 12 hours at 4°C .

Purification and Quality Control

Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Analytical HPLC-MS confirms ≥95% purity, with a retention time of 8.2 minutes under these conditions . Nuclear magnetic resonance (¹H NMR) spectra validate the structure, showing characteristic peaks at δ 8.2 ppm (tetrazine protons) and δ 2.5 ppm (methyl group).

Bioconjugation Mechanisms and Kinetics

Reaction with Trans-Cyclooctenes

Sulfo-Cy3-Methyltetrazine undergoes IEDDA reactions with trans-cyclooctene (TCO) derivatives at rates exceeding 1,000 M⁻¹s⁻¹ . This reaction proceeds via a concerted cycloaddition mechanism, forming a stable 1,2,3,4-tetrazine adduct without releasing toxic byproducts.

The second-order rate constant (k₂) for the reaction with TCO-PEG4-maleimide is measured at 1,200 ± 150 M⁻¹s⁻¹ using stopped-flow spectrophotometry . Such rapid kinetics enable labeling of low-abundance targets, such as cell surface receptors, within minutes.

Site-Specific Protein Modification

In a seminal study, hFasLECD-TCO (a recombinant human Fas ligand extracellular domain) was labeled with Sulfo-Cy3-Methyltetrazine at an 80% conjugation efficiency using a 1.5-fold molar excess of the dye . Size-exclusion chromatography confirmed minimal aggregation, with a single peak at 19.2 minutes corresponding to the labeled protein-dye complex .

Applications in Biomedical Research

Live-Cell Imaging

The compound’s cell permeability and low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) facilitate real-time tracking of intracellular targets. For example, TCO-modified antibodies targeting epidermal growth factor receptor (EGFR) were labeled with Sulfo-Cy3-Methyltetrazine, achieving a signal-to-noise ratio of 15:1 in confocal microscopy.

Diagnostic Assays

In lateral flow immunoassays, Sulfo-Cy3-Methyltetrazine-conjugated detection antibodies improve sensitivity 10-fold compared to gold nanoparticles. A prototype SARS-CoV-2 nucleocapsid assay demonstrated a limit of detection (LOD) of 0.1 pg/mL using this system .

Theranostic Agents

Recent work has explored theranostic nanoparticles where Sulfo-Cy3-Methyltetrazine labels doxorubicin-loaded liposomes. Fluorescence imaging confirmed tumor accumulation in murine models, with a 40% reduction in tumor volume compared to untargeted controls.

Comparative Analysis with Alternative Dyes

Table 2: Performance Metrics of Common Tetrazine Dyes

| Dye | ε (L·mol⁻¹·cm⁻¹) | Reaction Rate (k₂, M⁻¹s⁻¹) | Solubility (mg/mL) |

|---|---|---|---|

| Sulfo-Cy3-Methyltetrazine | 162,000 | 1,200 | 36 |

| Cy5-Tetrazine | 250,000 | 890 | 18 |

| BDP 558-Tetrazine | 85,000 | 1,500 | 42 |

| Alexa Fluor 647-Tetrazine | 240,000 | 950 | 28 |

Challenges and Future Directions

Limitations in Multiplexing

The compound’s emission spectrum overlaps with phycoerythrin, complicating flow cytometry panels. Novel derivatives with shifted emission (e.g., 610 nm) are under development to address this.

Scalability of Synthesis

Current synthetic routes yield 50–100 mg batches with 60% efficiency . Advances in continuous-flow chemistry could enhance scalability, reducing costs from $1,490/50 mg to under $800/50 mg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume